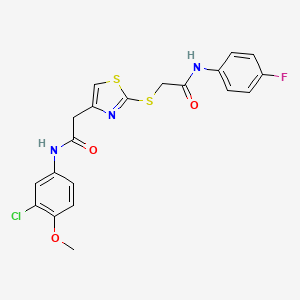

![molecular formula C15H21NO4S B2355908 3-{1-[(4-甲基苯基)磺酰基]-4-哌啶基}丙酸 CAS No. 1281229-30-8](/img/structure/B2355908.png)

3-{1-[(4-甲基苯基)磺酰基]-4-哌啶基}丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

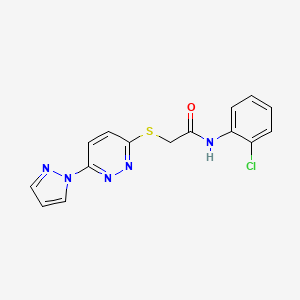

The compound “3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid” is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .

Synthesis Analysis

The synthesis of this compound involves the use of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

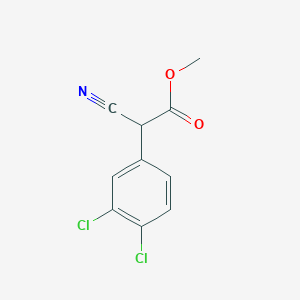

The molecular formula of the compound is C15H21NO4S. The structure of the compound can be represented by the canonical SMILES string: CC1=CC=C (C=C1)S (=O) (=O)CCC (=O)O .Chemical Reactions Analysis

The compound is involved in a dual radical addition/radical coupling with unsaturated hydrocarbons, where readily-accessed sulfinyl sulfones serve as the sulfinyl radical precursor . This strategy provides an entry to a variety of previously inaccessible linear and cyclic disulfurized adducts in a single step .Physical And Chemical Properties Analysis

The compound has a molecular weight of 311.4 g/mol. It has a topological polar surface area of 79.8 Ų .科学研究应用

合成和结构分析

- 新型化合物的合成,包括磺酰胺和砜,通常涉及复杂的化学反应。一项研究描述了一种非甾体抗雄激素的分离,其中包括通过色谱分离和随后的水解和氧化过程合成相关的砜化合物 (Tucker 和 Chesterson,1988 年).

- 另一个研究领域涉及基于镧系元素 (III) 磺酸盐-膦酸盐簇的开放框架设计,其中与磺基苯基膦酸的热液反应导致新型镧系元素 (III) 化合物 (Du、Xu 和 Mao,2006 年).

潜在应用

- 某些衍生物对肿瘤表现出有效的细胞毒性,表明在癌症治疗中具有潜在应用。例如,3,5-双(亚苄基)-1-[3-(2-羟乙基硫代)丙酰基]哌啶-4-酮对结肠癌和白血病细胞系显示出高活性 (Das 等人,2011 年).

- 磺基水杨酸与脂肪族氮路易斯碱的质子转移化合物的氢键研究有助于理解分子相互作用,并可以为新型材料或药物的设计提供信息 (Smith、Wermuth 和 Sagatys,2011 年).

化学性质和反应

- 对二、三和多氮杂大环化合物的磺甲基化研究探索了混合侧链大环螯合物的合成新途径,强调了 pH 在将甲磺酸盐基团引入各种结构中的重要性 (van Westrenen 和 Sherry,1992 年).

作用机制

Target of Action

Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities , suggesting potential targets could be enzymes or proteins involved in these diseases.

Mode of Action

It’s worth noting that sulfonamide compounds, which this compound is a part of, are known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in regulating ph and fluid balance in various organisms .

Biochemical Pathways

Given the potential antileishmanial and antimalarial activities, it’s plausible that this compound could affect pathways related to the life cycle and survival of these parasites .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound could have similar effects .

属性

IUPAC Name |

3-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-12-2-5-14(6-3-12)21(19,20)16-10-8-13(9-11-16)4-7-15(17)18/h2-3,5-6,13H,4,7-11H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEWKEZKCHUJPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2355835.png)

![2-(4-fluorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2355845.png)

![2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2355848.png)